

# The Antioxidant Properties of Sodium Thiosulfate: A Technical Guide

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### **Abstract**

Sodium thiosulfate (Na<sub>2</sub>S<sub>2</sub>O<sub>3</sub>), a compound with a long history of use in medicine for conditions such as cyanide poisoning, is gaining increasing attention for its potent antioxidant properties. This technical guide provides an in-depth exploration of the mechanisms through which sodium thiosulfate exerts its antioxidant effects, supported by quantitative data from various in vitro and in vivo studies. Detailed experimental protocols for assessing its antioxidant capacity are provided, and key signaling pathways involved in its cytoprotective action are illustrated. This document aims to serve as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of sodium thiosulfate in mitigating oxidative stress-related pathologies.

### **Core Mechanisms of Antioxidant Action**

Sodium thiosulfate (STS) employs a multi-pronged approach to combat oxidative stress, acting as both a direct scavenger of reactive oxygen species (ROS) and an indirect modulator of endogenous antioxidant systems.

#### 1.1. Direct Scavenging of Reactive Oxygen Species

Sodium thiosulfate has been shown to directly neutralize several potent oxidants. Its thiosulfate anion ( $S_2O_3^{2-}$ ) can donate electrons, thereby reducing and neutralizing ROS. This has been



demonstrated for hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), a key signaling molecule and a precursor to more damaging radicals, and hypochlorite (HOCl), a highly reactive oxidant produced by myeloperoxidase during inflammation.[1] In vitro studies have demonstrated a dose-dependent scavenging effect of STS on H<sub>2</sub>O<sub>2</sub> and HOCl, with maximal activity observed at a dosage of 0.1 g.[1]

#### 1.2. Role as a Hydrogen Sulfide (H2S) Donor

A significant aspect of sodium thiosulfate's antioxidant activity stems from its role as a precursor to hydrogen sulfide  $(H_2S)$ .[2]  $H_2S$  is an endogenous gasotransmitter with well-established cytoprotective and antioxidant properties. STS can be metabolized in the body to generate  $H_2S$ , which in turn can scavenge a wide range of ROS and reactive nitrogen species (RNS), including superoxide  $(O_2^-)$ , hydrogen peroxide, and peroxynitrite  $(ONOO^-)$ .[2]

#### 1.3. Enhancement of Endogenous Antioxidant Systems

Beyond its direct scavenging capabilities, sodium thiosulfate enhances the body's own antioxidant defenses.

- Glutathione (GSH) Regeneration: STS can participate in the regeneration of glutathione, the
  most abundant endogenous antioxidant. It can reduce oxidized glutathione (GSSG) back to
  its reduced, active form (GSH).[3] This replenishment of the glutathione pool is critical for
  maintaining cellular redox homeostasis and protecting against oxidative damage.
- Upregulation of Antioxidant Enzymes: Studies have shown that treatment with sodium
  thiosulfate can lead to the preservation or increased activity of key antioxidant enzymes.
  Notably, in a rat model of hyperoxaluria-induced renal oxidative stress, STS treatment
  maintained the tissue activity of superoxide dismutase (SOD), an enzyme that catalyzes the
  dismutation of the superoxide radical into oxygen and hydrogen peroxide.[4][5]

## **Quantitative Data on Antioxidant Efficacy**

The antioxidant effects of sodium thiosulfate have been quantified in various experimental models. The following tables summarize key findings from these studies.

Table 1: In Vitro Antioxidant Activity of Sodium Thiosulfate



Parameter Measured	Experimental Model	Key Findings	Reference
Hydrogen Peroxide (H <sub>2</sub> O <sub>2</sub> ) Scavenging	Cell-free assay	Dose-dependent reduction of H <sub>2</sub> O <sub>2</sub> activity.[1]	[1]
Hypochlorite (HOCl) Scavenging	Cell-free assay	Dose-dependent reduction of HOCI activity.[1]	[1]
Ferric Reducing Antioxidant Power (FRAP)	Ferricyanide reducing antioxidant assay	Demonstrated electron-donating properties, indicating free radical neutralizing capability. [4]	[4]
Intracellular ROS Accumulation	Oxalate-induced LLC- PK1 cells	Dose-dependently scavenged ROS accumulation.[4][5]	[4][5]
Intracellular H <sub>2</sub> O <sub>2</sub>	Oxalate-exposed LLC- PK1 cells	Reduced the amount of H <sub>2</sub> O <sub>2</sub> released from cells.[4]	[4]

Table 2: In Vivo Antioxidant Effects of Sodium Thiosulfate



Parameter Measured	Animal Model	Treatment Regimen	Key Quantitative Results	Reference
Superoxide Dismutase (SOD) Activity	Hyperoxaluric rats (ethylene glycol-induced)	0.4 g/kg body weight, thrice a week for 4 weeks	Preserved normal SOD activity compared to the untreated hyperoxaluric group.[4]	[4]
Urinary 8- Isoprostaglandin Levels	Hyperoxaluric rats (ethylene glycol-induced)	0.4 g/kg body weight, thrice a week for 4 weeks	Maintained normal levels, whereas levels were elevated in the untreated group.[4]	[4]
Arterial Blood Pressure	5/6 nephrectomized rats (CKD model)	<ul><li>0.1 g/kg</li><li>intraperitoneally,</li><li>5 times/week for</li><li>4 weeks</li></ul>	Reduced arterial blood pressure by 7.9% compared to untreated CKD rats.[1]	[1]
Urinary Protein Concentration	5/6 nephrectomized rats (CKD model)	0.1 g/kg intraperitoneally, 5 times/week for 4 weeks	Significantly lower than in untreated CKD rats.[1]	[1]
Plasma Troponin Levels	Rat model of ischemia-reperfusion injury	Pre-treatment with STS	Decreased by 15% compared to the ischemia- reperfusion group.[6]	[6]
Myocardial Infarct Size	Rat model of ischemia-reperfusion injury	Pre-treatment with STS	Reduced to 9%.	[6]



## **Experimental Protocols**

This section provides detailed methodologies for key experiments cited in the context of evaluating the antioxidant properties of sodium thiosulfate.

3.1. In Vitro Hydrogen Peroxide Scavenging Assay

This protocol is adapted from a demonstration of the reaction between sodium thiosulfate and hydrogen peroxide.[7]

- Reagents:
  - Sodium thiosulfate solution (e.g., 8.7 g in 1 L deionized water)
  - Hydrogen peroxide solution (e.g., 14 cm³ of 100 volume H<sub>2</sub>O<sub>2</sub> made up to 40 cm³)
  - Universal indicator solution
  - Sodium ethanoate solution (e.g., 3.8 g in 1 L deionized water)
  - Sodium hydroxide solution (e.g., 0.5 g in 1 L deionized water)
  - Ammonium molybdate(VI) (catalyst, optional)

#### Procedure:

- Prepare a solution containing sodium thiosulfate, sodium ethanoate, and sodium hydroxide in deionized water. Add universal indicator to achieve a distinct color.
- Divide this solution into separate flasks for the test, a negative control (no H<sub>2</sub>O<sub>2</sub>), and a catalyzed reaction (optional).
- To the test flask (and the catalyzed flask, if applicable), add a defined volume of the hydrogen peroxide solution.
- Observe the color change of the universal indicator over time, which corresponds to the consumption of hydrogen peroxide and a change in pH.



 The rate of color change is indicative of the rate of hydrogen peroxide scavenging by sodium thiosulfate.

#### 3.2. Ferric Reducing Antioxidant Power (FRAP) Assay

This protocol is a general method for assessing the reducing capability of a substance.[4][8]

#### · Reagents:

- Acetate buffer (300 mM, pH 3.6)
- 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
- Ferric chloride (FeCl<sub>3</sub>) solution (20 mM)
- Sodium thiosulfate solutions of varying concentrations
- Standard antioxidant solution (e.g., N-acetyl cysteine)

#### Procedure:

- Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl<sub>3</sub> solution.
- Add a small volume of the sodium thiosulfate solution (or standard/blank) to a microplate well.
- Add the FRAP reagent to the well and mix.
- Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
- Measure the absorbance at 593 nm. An increase in absorbance indicates a greater reducing power.

#### 3.3. In Vivo Model of Hyperoxaluria-Induced Oxidative Stress

This protocol is based on a study investigating the protective effects of sodium thiosulfate in a rat model of renal injury.[4]

Animal Model: Male Wistar rats.



- Induction of Hyperoxaluria: 0.75% (v/v) ethylene glycol in the drinking water for 4 weeks.
- Treatment Group: Administration of sodium thiosulfate (e.g., 0.4 g/kg body weight, intraperitoneally) thrice a week.
- Control Groups:
  - Healthy control (normal diet and water).
  - Ethylene glycol only.
  - Ethylene glycol + sodium chloride (osmotic control).
  - Ethylene glycol + sodium sulfate (sulfur control).
- Outcome Measures:
  - Biochemical analysis: Serum and urine analysis for markers of renal function (e.g., creatinine, urea).
  - Oxidative stress markers:
    - Measurement of superoxide dismutase (SOD) and catalase (CAT) activity in kidney tissue homogenates.
    - Quantification of urinary 8-isoprostaglandin levels using an ELISA kit.
  - Histopathology: Microscopic examination of kidney sections for crystal deposition and tissue damage.

# **Signaling Pathways and Molecular Interactions**

The antioxidant effects of sodium thiosulfate are mediated through its influence on various cellular signaling pathways.

#### 4.1. The Nrf2-ARE Pathway



The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical regulator of endogenous antioxidant defenses. While not directly detailed in the provided search results for sodium thiosulfate, H<sub>2</sub>S, its metabolite, is a known activator of this pathway. It is plausible that STS, by increasing H<sub>2</sub>S bioavailability, promotes the translocation of Nrf2 to the nucleus, where it binds to the ARE and upregulates the expression of a battery of antioxidant and cytoprotective genes.



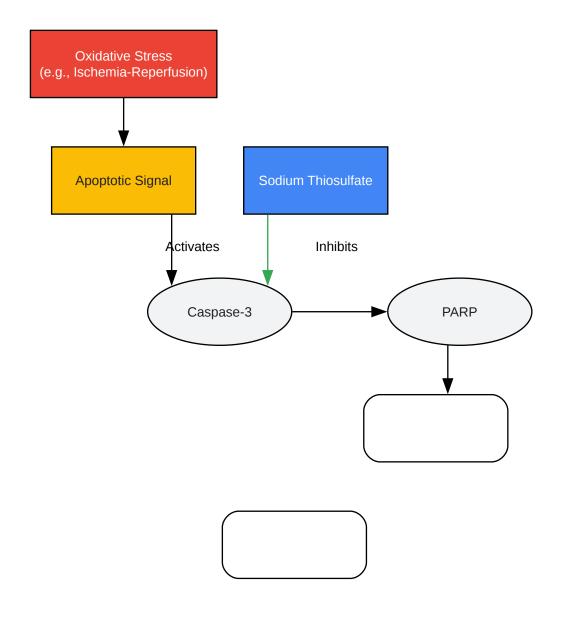
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Caption: Proposed activation of the Nrf2-ARE pathway by sodium thiosulfate via H2S donation.

#### 4.2. Inhibition of Apoptosis

Oxidative stress is a potent inducer of apoptosis, or programmed cell death. Sodium thiosulfate has been shown to exert anti-apoptotic effects, thereby protecting cells from oxidative damage-induced death. In a study on ischemia-reperfusion injury in rat hearts, STS preconditioning was found to reduce the expression of caspase-3 and poly ADP ribose polymerase (PARP), key executioner enzymes in the apoptotic cascade.[6] In silico docking analysis further suggested a high binding affinity of STS for caspase-3, potentially inhibiting its activity directly.[6]





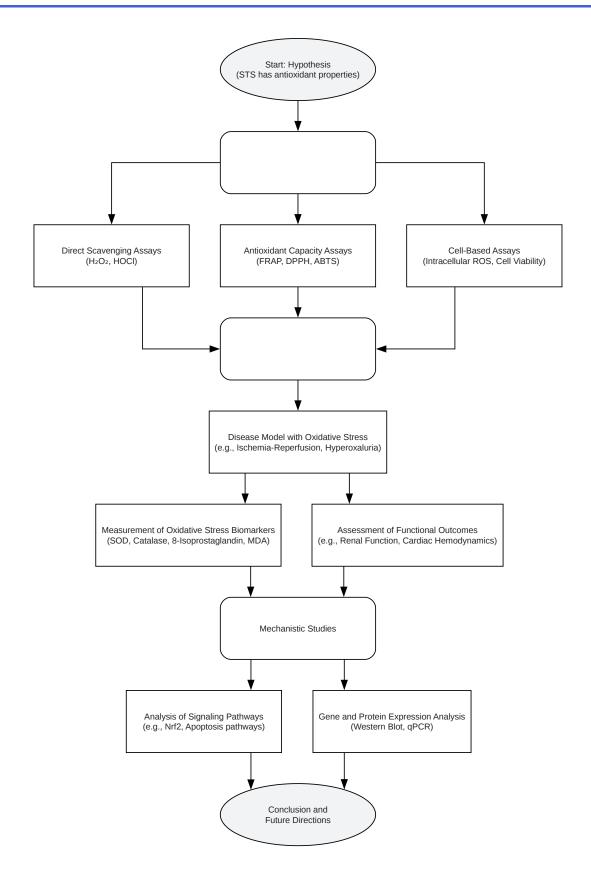
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Caption: Inhibition of the apoptotic cascade by sodium thiosulfate.

# Experimental Workflow for Assessing Antioxidant Properties

A logical workflow for the comprehensive evaluation of the antioxidant properties of sodium thiosulfate is presented below.





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Caption: A comprehensive workflow for investigating the antioxidant properties of sodium thiosulfate.

## **Conclusion and Future Perspectives**

Sodium thiosulfate exhibits significant antioxidant properties through a combination of direct ROS scavenging and modulation of endogenous antioxidant systems, largely mediated by its capacity to donate hydrogen sulfide. The presented quantitative data and experimental protocols provide a solid foundation for further research into its therapeutic applications. Future studies should focus on elucidating the precise molecular targets of sodium thiosulfate and its metabolites, exploring its efficacy in a wider range of oxidative stress-related diseases through well-designed clinical trials, and developing novel delivery systems to enhance its bioavailability and target-specific action. The multifaceted antioxidant profile of sodium thiosulfate positions it as a promising candidate for drug development in the ongoing battle against oxidative stress-mediated pathologies.

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